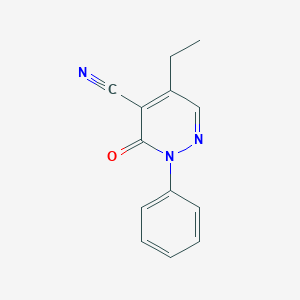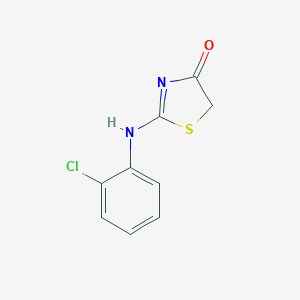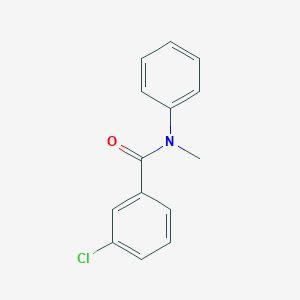![molecular formula C15H11ClN4O2S2 B250641 N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250641.png)
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide, also known as CCG-1423, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biological effects, including the ability to inhibit cell migration and proliferation, making it a promising candidate for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of Rho GTPases, which are proteins that play a key role in cell migration and proliferation. By inhibiting these proteins, this compound can effectively block the migration and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cell migration and proliferation, this compound has also been shown to have other biochemical and physiological effects. Studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the key advantages of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and use in lab experiments. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on its use.
Future Directions
There are a number of potential future directions for research on N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide. One area of research could be focused on developing more targeted therapies based on the compound's mechanism of action. Another area of research could be focused on developing new synthetic methods for the compound, which could make it easier to produce in larger quantities. Additionally, more research could be done to explore the compound's potential applications in the treatment of other diseases beyond cancer.
Synthesis Methods
The synthesis of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide is a multi-step process that involves the reaction of several different chemical compounds. One of the key steps in the synthesis involves the reaction of 5-chloro-2-aminobenzothiazole with thionyl chloride to form 5-chloro-2-chlorosulfonylbenzothiazole. This compound is then reacted with 2-methoxybenzamide and thiourea to form the final product, this compound.
Scientific Research Applications
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. One of the key areas of research has been the compound's ability to inhibit cell migration and proliferation. Studies have shown that this compound can effectively inhibit the migration of cancer cells, which is a key step in the metastasis of cancer.
Properties
Molecular Formula |
C15H11ClN4O2S2 |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H11ClN4O2S2/c1-22-11-5-3-2-4-8(11)14(21)18-15(23)17-12-9(16)6-7-10-13(12)20-24-19-10/h2-7H,1H3,(H2,17,18,21,23) |
InChI Key |
HRVFTKNEWCFUKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC3=NSN=C32)Cl |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC3=NSN=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B250558.png)




![Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B250569.png)








